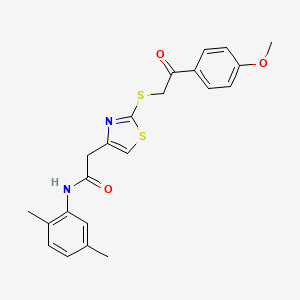

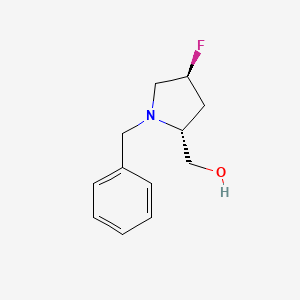

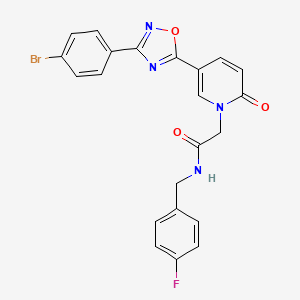

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications1. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs1.

Synthesis Analysis

The compound is structurally analogous to fluorine-containing alkynes used in the synthesis of fluoroalkylated isoquinolinones1. This highlights its relevance in the development of novel organic molecules with potential pharmacological applications1.

Molecular Structure Analysis

The molecular formula of the compound is C19H21ClN2O3S2. The InChI key is QDTGTTFAKVZNBU-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The compound and related fluorophores have been attached to oligodeoxyribonucleotides, showing higher Tm values and appreciable fluorescence, even at low concentrations1. These findings support the use of such compounds in biophysical studies and as fluorescent labels1.

Physical And Chemical Properties Analysis

The molecular weight of the compound is 392.92. More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Reactions Research involving compounds with structural similarities to 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide focuses on synthetic methodologies for creating complex molecules. For example, studies have detailed efficient synthesis techniques for benzo[b][1,8]naphthyridine derivatives starting from chloroquinoline precursors, highlighting the versatility of chloroquinolines in chemical synthesis (Nithyadevi & Rajendran, 2006). Additionally, the development of new manufacturing routes for anticonvulsant compounds starting with dichlorination of isoquinoline shows the potential for creating medically relevant molecules (Walker et al., 2010).

Biophysical Studies and Drug Development The synthesis and study of new compounds with potential biological activity are crucial for drug development. For instance, research on the synthesis and evaluation of antibacterial and anticancer properties of new 2-chloro-3-hetarylquinolines offers insights into the therapeutic potential of chloroquinolines (Bondock & Gieman, 2015). Moreover, the development of fluorescently labeled oligodeoxyribonucleotides for biophysical studies showcases the use of chloroquinoline derivatives in enhancing the understanding of biological molecules (Singh et al., 2007).

Chemical Properties and Mechanistic Insights Research on the reactivity and mechanistic insights of similar compounds, like the cobalt-catalyzed direct carbonylation of aminoquinoline benzamides, reveals the chemical versatility and potential applications of these compounds in synthesizing complex molecules (Grigorjeva & Daugulis, 2014). These studies not only provide a foundation for understanding the reactivity of such compounds but also open up new pathways for chemical synthesis and modification.

Safety And Hazards

Direcciones Futuras

The compound’s potential therapeutic applications and its ability to interact with specific receptors in the body make it a promising candidate for the development of new drugs1. Its structural similarity to fluorine-containing alkynes used in the synthesis of fluoroalkylated isoquinolinones highlights its relevance in the development of novel organic molecules with potential pharmacological applications1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Propiedades

IUPAC Name |

2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUBECQEPVUGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)

![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)

methanone](/img/structure/B2432766.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)